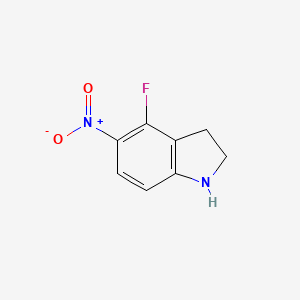

4-fluoro-5-nitro-2,3-dihydro-1H-indole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-fluoro-5-nitro-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O2/c9-8-5-3-4-10-6(5)1-2-7(8)11(12)13/h1-2,10H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZJPDEDMUHMSKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C(=C(C=C2)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003858-68-1 | |

| Record name | 4-fluoro-5-nitro-2,3-dihydro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Fluoro-5-nitro-2,3-dihydro-1H-indole

Introduction

The indoline scaffold is a privileged heterocyclic motif frequently encountered in a wide array of biologically active natural products and pharmaceutical agents. The strategic introduction of fluorine and nitro functionalities can profoundly influence the physicochemical and pharmacological properties of these molecules, making them valuable building blocks in drug discovery and development. This technical guide provides a comprehensive overview of a robust synthetic route to 4-fluoro-5-nitro-2,3-dihydro-1H-indole, a compound of significant interest for medicinal chemistry applications. The presented synthesis is designed to be both efficient and scalable, addressing the inherent challenges associated with the regioselective functionalization of the indole nucleus.

This guide will detail a three-step synthetic sequence, commencing with the construction of the 4-fluoro-1H-indole core, followed by a regioselective nitration, and culminating in the selective reduction of the indole to the target indoline. The rationale behind the choice of each synthetic step and the critical experimental parameters will be discussed in detail, providing researchers, scientists, and drug development professionals with a practical and scientifically sound methodology.

Retrosynthetic Strategy and Pathway Overview

A direct synthesis of this compound is challenging due to issues with regioselectivity in the nitration of 4-fluoroindole and the chemoselectivity of the subsequent reduction. Therefore, a multi-step approach is proposed, as illustrated in the retrosynthetic analysis below.

The target molecule can be obtained via the selective reduction of the C2-C3 double bond of 4-fluoro-5-nitro-1H-indole. The synthesis of this nitroindole intermediate is envisioned through the electrophilic nitration of 4-fluoro-1H-indole. Finally, the 4-fluoro-1H-indole scaffold can be efficiently constructed from a suitable ortho-substituted nitrotoluene via the Leimgruber-Batcho indole synthesis.

Caption: Proposed three-step synthetic pathway for this compound.

Detailed Experimental Protocols

Part 1: Synthesis of 4-Fluoro-1H-indole via Leimgruber-Batcho Synthesis

The Leimgruber-Batcho indole synthesis is a highly efficient method for preparing indoles from o-nitrotoluenes.[1] This two-step process involves the formation of an enamine intermediate, followed by a reductive cyclization.

Step 1: Synthesis of (E)-N,N-Dimethyl-2-(2-fluoro-6-nitrophenyl)ethen-1-amine

This step involves the condensation of 2-fluoro-6-nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the enamine intermediate.

-

Materials:

-

2-Fluoro-6-nitrotoluene

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

To a solution of 2-fluoro-6-nitrotoluene (1.0 eq.) in DMF, add DMF-DMA (2.0-3.0 eq.).

-

Heat the reaction mixture to reflux (typically 115-125 °C) and stir for 18-24 hours.[2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the crude (E)-N,N-dimethyl-2-(2-fluoro-6-nitrophenyl)ethen-1-amine, which can be used in the next step without further purification.

-

Step 2: Reductive Cyclization to 4-Fluoro-1H-indole

The enamine intermediate is then subjected to a reductive cyclization to afford the desired 4-fluoro-1H-indole. Various reducing agents can be employed, with palladium on carbon (Pd/C) and hydrogen gas being a common choice.[1][2]

-

Materials:

-

Crude (E)-N,N-dimethyl-2-(2-fluoro-6-nitrophenyl)ethen-1-amine

-

10% Palladium on carbon (Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

-

-

Procedure:

-

Dissolve the crude enamine from the previous step in methanol or ethanol in a hydrogenation vessel.

-

Carefully add 10% Pd/C (catalytic amount) to the solution.

-

Pressurize the vessel with hydrogen gas (typically 0.2-3.0 MPa) and stir the mixture at room temperature for 3-12 hours.[2]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with the solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 4-fluoro-1H-indole.

-

Part 2: Regioselective Nitration of 4-Fluoro-1H-indole

Direct nitration of the indole ring typically occurs at the electron-rich C3 position.[3] To achieve nitration on the benzene ring at the C5 position, a strategy involving protection of the indole nitrogen, followed by nitration, is employed. The electron-donating nature of the pyrrole ring and the ortho, para-directing effect of the fluorine atom favor substitution at the C5 position.

-

Materials:

-

4-Fluoro-1H-indole

-

Acetic anhydride

-

Nitric acid (concentrated)

-

Acetic acid

-

-

Procedure:

-

N-Acetylation (Protection): Dissolve 4-fluoro-1H-indole (1.0 eq.) in acetic anhydride and heat the mixture gently (e.g., 50-60 °C) for 1-2 hours to form 1-acetyl-4-fluoro-1H-indole. The reaction can be monitored by TLC. Upon completion, the excess acetic anhydride can be removed under reduced pressure.

-

Nitration: Cool the crude 1-acetyl-4-fluoro-1H-indole in an ice bath. Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq.) and acetic acid dropwise, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at low temperature for 1-3 hours.

-

Pour the reaction mixture into ice-water to precipitate the product.

-

Filter the solid, wash with cold water until the washings are neutral, and dry to obtain crude 1-acetyl-4-fluoro-5-nitro-1H-indole.

-

Deacetylation: The crude acetylated product can be deprotected by hydrolysis with a base such as sodium hydroxide in methanol/water to yield 4-fluoro-5-nitro-1H-indole.

-

Purify the product by recrystallization or column chromatography.

-

Part 3: Selective Reduction to this compound

The final step requires the selective reduction of the C2-C3 double bond of the indole ring without affecting the nitro group. Sodium cyanoborohydride (NaBH₃CN) in an acidic medium is a suitable reagent for this transformation, as it selectively reduces the iminium ion formed in situ.[4][5]

-

Materials:

-

4-Fluoro-5-nitro-1H-indole

-

Sodium cyanoborohydride (NaBH₃CN)

-

Acetic acid or Trifluoroacetic acid (TFA)

-

Methanol or Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve 4-fluoro-5-nitro-1H-indole (1.0 eq.) in a suitable solvent such as methanol or DCM.

-

Add acetic acid or a catalytic amount of TFA to the solution.

-

Cool the mixture in an ice bath and add sodium cyanoborohydride (1.5-2.0 eq.) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Carefully quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford this compound.

-

Quantitative Data Summary

| Step | Reaction | Key Reagents | Molar Ratio (to starting material) | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1a | Enamine Formation | DMF-DMA | 2.0 - 3.0 | 115 - 125 | 18 - 24 | >90 (crude) |

| 1b | Reductive Cyclization | H₂, 10% Pd/C | Catalytic | Room Temp. | 3 - 12 | 70 - 85 |

| 2 | Nitration | HNO₃/AcOH | 1.1 | 0 - 10 | 1 - 3 | 60 - 75 |

| 3 | Selective Reduction | NaBH₃CN | 1.5 - 2.0 | 0 to RT | 12 - 24 | 75 - 90 |

Characterization

The structure and purity of the intermediates and the final product should be confirmed by standard analytical techniques:

-

¹H NMR: To confirm the proton environment of the aromatic and aliphatic regions. The disappearance of the C2-H proton of the indole ring and the appearance of signals corresponding to the C2 and C3 methylene protons will be indicative of the final reduction step.

-

¹³C NMR: To verify the carbon framework of the molecule.

-

¹⁹F NMR: To confirm the presence and chemical environment of the fluorine atom.

-

IR Spectroscopy: To identify characteristic functional groups, such as N-H stretching of the indoline, and the symmetric and asymmetric stretching of the nitro group.

-

Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

Safety Precautions

-

General: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

-

Reagents:

-

Nitric acid is highly corrosive and a strong oxidizing agent. Handle with extreme care.

-

Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with strong acids. Quenching should be done carefully in a fume hood.

-

Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care and do not allow it to dry out completely.

-

Hydrogen gas is highly flammable and forms explosive mixtures with air. Ensure proper grounding of equipment and use in a well-ventilated area.

-

Conclusion

This technical guide outlines a reliable and well-precedented three-step synthetic route for the preparation of this compound. By employing the Leimgruber-Batcho indole synthesis, a regioselective nitration strategy, and a chemoselective reduction of the indole nucleus, the target compound can be obtained in good overall yield. The detailed protocols and discussions on the rationale behind the synthetic choices provide a solid foundation for researchers to successfully synthesize this valuable building block for applications in medicinal chemistry and materials science.

References

-

Wikipedia. (2023). Leimgruber–Batcho indole synthesis. [Link]

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.

-

Chen, F., Cui, Y., & Li, Y. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(38), 26656-26660. [Link]

-

Ningbo Innopharmchem Co., Ltd. (n.d.). The Chemistry of Precision: Leveraging Sodium Cyanoborohydride for Selective Reductions. [Link]

-

The Organic Chemistry Tutor. (2023, January 15). Directing Effects in Electrophilic Aromatic Substitution Reactions [Video]. YouTube. [Link]

-

Interchim. (n.d.). Sodium CyanoBoroHydride and Sodium BoroHydride. [Link]

-

Wikipedia. (2023). Electrophilic aromatic directing groups. [Link]

-

Lane, C. F. (1975). Sodium Cyanoborohydride – A Highly Selective Reducing Agent for Organic Functional Groups. Synthesis, 1975(3), 135-146. [Link]

-

The Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. [Link]

-

Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. [Link]

-

Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. [Link]

-

MySkinRecipes. (n.d.). This compound. [Link]

- Google Patents. (n.d.).

-

Lee, Y. R., et al. (2021). Ruthenium(ii)-catalyzed regioselective direct C4- and C5-diamidation of indoles and mechanistic studies. Chemical Science, 12(30), 10285–10295. [Link]

-

Kumar, V., et al. (2018). Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. Beilstein Journal of Organic Chemistry, 14, 2376–2384. [Link]

-

Brückner, R., et al. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Angewandte Chemie International Edition, 62(7), e202215951. [Link]

Sources

physicochemical properties of 4-fluoro-5-nitro-2,3-dihydro-1H-indole

An In-depth Technical Guide to the Physicochemical Characterization of 4-fluoro-5-nitro-2,3-dihydro-1H-indole

Introduction: Contextualizing a Novel Heterocyclic Scaffold

In the landscape of modern drug discovery, nitrogen-containing heterocyclic scaffolds remain a cornerstone for the development of novel therapeutic agents. Among these, the indole nucleus and its derivatives are of paramount importance due to their prevalence in biologically active natural products and synthetic drugs. The subject of this guide, this compound (also known as 4-fluoro-5-nitroindoline), represents a promising, yet sparsely characterized, building block. The strategic placement of a fluorine atom and a nitro group on the indoline core suggests significant potential for modulating electronic properties, metabolic stability, and target-binding interactions.

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals. It is designed not as a static data sheet, but as a strategic framework for the complete physicochemical characterization of this molecule. As a Senior Application Scientist, my objective is to move beyond mere procedural descriptions to elucidate the causality behind experimental choices, ensuring that each step contributes to a robust, self-validating data package essential for advancing a compound through the discovery pipeline. We will proceed under the assumption that the compound has been synthesized and is available in sufficient purity for analysis.

Part 1: Molecular Profile and In Silico Assessment

Prior to embarking on empirical analysis, a foundational understanding is built upon the compound's basic molecular identity and computationally predicted properties. This initial dataset provides a theoretical baseline against which experimental results can be benchmarked.

The chemical structure of this compound is presented below.

4-fluoro-5-nitro-2,3-dihydro-1H-indole spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 4-fluoro-5-nitro-2,3-dihydro-1H-indole

Introduction

This compound is a substituted indoline molecule of significant interest in medicinal chemistry and drug development. The indoline scaffold is a core component of numerous biologically active compounds, and the introduction of fluorine and nitro groups can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and membrane permeability. The nitro group, a strong electron-withdrawing group, can serve as a crucial synthetic handle for further functionalization or as a key pharmacophore in its own right.

Accurate structural elucidation and purity assessment are paramount in the development of any new chemical entity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide provides a detailed overview of the expected spectroscopic characteristics of this compound and outlines standardized protocols for its analysis, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are essential for unambiguous structure confirmation.

Expertise & Experience: Causality Behind Experimental Choices

The choice of deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred for compounds with N-H protons, as it allows for the observation of the amine proton signal which might otherwise exchange too rapidly in solvents like methanol-d₄.[1] Referencing the spectra to the residual solvent peak is a standard and reliable practice.[1] For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.[1]

Experimental Protocol: NMR Analysis

-

Sample Preparation:

-

Instrument Parameters (500 MHz Spectrometer):

-

¹H NMR:

-

Spectral Width: -2 to 12 ppm

-

Pulse Angle: 30°

-

Relaxation Delay: 2 seconds

-

Number of Scans: 16

-

-

¹³C NMR:

-

Spectral Width: 0 to 200 ppm

-

Pulse Program: Proton-decoupled

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024-4096[1]

-

-

¹⁹F NMR:

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction.

-

Reference the ¹H and ¹³C spectra to the residual DMSO peak (δ ~2.50 ppm for ¹H, δ ~39.52 ppm for ¹³C).[1]

-

Integrate signals in the ¹H spectrum and determine multiplicities.

-

Predicted Spectroscopic Data & Interpretation

The electron-withdrawing nitro group and the electronegative fluorine atom will significantly influence the chemical shifts of the aromatic protons and carbons, generally causing a downfield shift (deshielding).[5]

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) | Assignment | Notes |

| ¹H NMR | ~7.5 - 7.8 | d | JH-F ≈ 7-10 | H-6 | Deshielded by the adjacent nitro group and coupled to fluorine. |

| ~6.8 - 7.1 | d | JH-H ≈ 8-9 | H-7 | Coupled to H-6. | |

| ~5.5 - 6.5 | br s | - | N-H | Broad signal, exchangeable with D₂O.[1] | |

| ~3.6 - 3.9 | t | JH-H ≈ 8-9 | C2-H₂ | Aliphatic protons adjacent to the nitrogen atom. | |

| ~3.0 - 3.3 | t | JH-H ≈ 8-9 | C3-H₂ | Aliphatic protons adjacent to the aromatic ring. | |

| ¹³C NMR | ~145 - 155 | d | JC-F ≈ 240-260 | C-4 | Large one-bond C-F coupling constant. |

| ~135 - 145 | s | - | C-5 | Carbon bearing the nitro group. | |

| ~148 - 158 | s | - | C-7a | Bridgehead carbon adjacent to nitrogen. | |

| ~125 - 135 | d | JC-F ≈ 15-25 | C-3a | Bridgehead carbon with two-bond C-F coupling. | |

| ~115 - 125 | d | JC-F ≈ 5-10 | C-6 | Three-bond C-F coupling. | |

| ~110 - 120 | d | JC-F ≈ 2-5 | C-7 | Four-bond C-F coupling. | |

| ~45 - 55 | t | - | C-2 | Aliphatic carbon adjacent to nitrogen. | |

| ~25 - 35 | t | - | C-3 | Aliphatic carbon adjacent to the aromatic ring. | |

| ¹⁹F NMR | ~-120 to -140 | d | JF-H ≈ 7-10 | C4-F | Chemical shift is highly dependent on the electronic environment.[6][7] |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by absorptions from the N-H, C-H, NO₂, and C-F bonds.

Expertise & Experience: Causality Behind Experimental Choices

Attenuated Total Reflectance (ATR) is a modern, convenient method for solid and liquid samples that requires minimal sample preparation.[1] The key functional groups in this molecule provide distinct and strong absorption bands. The nitro group is particularly characteristic, exhibiting two strong bands due to asymmetric and symmetric stretching.[8][9][10] The presence of both aromatic and aliphatic C-H bonds will be distinguishable by their stretching frequencies appearing just above and below 3000 cm⁻¹, respectively.[11][12]

Experimental Protocol: ATR-FTIR Analysis

-

Sample Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol and allowing it to dry completely.

-

Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure firm contact between the sample and the crystal.[1]

-

-

Instrument Parameters:

-

Spectrometer: FTIR spectrometer with a universal ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32[1]

-

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

-

Predicted Spectroscopic Data & Interpretation

Table 2: Predicted IR Absorption Bands

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity | Notes |

| N-H Stretch | 3300 - 3500 | Medium | Characteristic of a secondary amine.[12] |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak | Absorption just above 3000 cm⁻¹. |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium | Absorptions for the -CH₂- groups in the five-membered ring.[11][12] |

| NO₂ Asymmetric Stretch | 1500 - 1550 | Strong | One of the two characteristic strong bands for a nitro group.[9][10] |

| NO₂ Symmetric Stretch | 1330 - 1370 | Strong | The second characteristic strong band for a nitro group.[8][9][10] |

| C=C Aromatic Stretch | 1450 - 1600 | Medium | Multiple bands are expected in this region.[11][12] |

| C-N Stretch | 1250 - 1350 | Medium | |

| C-F Stretch | 1000 - 1250 | Strong | Can be difficult to assign definitively as it falls in the fingerprint region. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed in the mass spectrum offers valuable structural clues.

Expertise & Experience: Causality Behind Experimental Choices

Electron Impact (EI) ionization is a classic technique that provides detailed fragmentation patterns useful for structural elucidation.[13] However, for some molecules, the molecular ion may be weak or absent. Electrospray Ionization (ESI) is a softer ionization technique that typically yields a strong protonated molecule peak [M+H]⁺, which is excellent for confirming the molecular weight.[13] High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition by providing a highly accurate mass measurement.[2]

Experimental Protocol: LC-MS (ESI) Analysis

-

Sample Preparation:

-

Prepare a stock solution of the compound at 1 mg/mL in a solvent like methanol or acetonitrile.

-

Dilute the stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of approximately 10 µg/mL.[2]

-

Filter the final solution through a 0.45 µm syringe filter.[2]

-

-

Instrument Parameters (LC-QTOF or LC-Orbitrap):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Mass Range: m/z 50-500

-

Capillary Voltage: 3-4 kV

-

Source Temperature: 120-150 °C

-

Collision Energy (for MS/MS): Ramped from 10-40 eV to induce fragmentation.

-

Predicted Spectroscopic Data & Interpretation

The molecular formula for this compound is C₈H₇FN₂O₂. The monoisotopic mass is calculated to be 182.0492 Da.[14]

-

Full Scan MS: Expect a prominent ion at m/z 183.0565 corresponding to the protonated molecule, [M+H]⁺.

-

Fragmentation (MS/MS): The fragmentation of nitroindole derivatives is well-documented.[15][16][17] Key fragmentation pathways involve the loss of the nitro group and cleavage of the indoline ring.

Caption: Plausible ESI-MS/MS fragmentation pathway.

Table 3: Predicted Mass Spectrometry Fragments

| m/z (Positive Mode) | Proposed Identity | Notes |

| 183.0565 | [M+H]⁺ | Protonated molecular ion. Confirms molecular weight. |

| 167.0616 | [M+H-O]⁺ | Loss of an oxygen atom from the nitro group. |

| 137.0608 | [M+H-NO₂]⁺ | Characteristic loss of the nitro group (46 Da).[15] |

| 108.0440 | [C₇H₆F]⁺ | Subsequent loss of ethenamine (H₂C=CHNH) or related fragments from the m/z 137 ion. |

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a self-validating system for its structural confirmation and characterization. The predicted data, based on established chemical principles and analysis of structurally similar compounds, serves as an authoritative guide for researchers. By following the detailed protocols and understanding the interpretation of the spectral data, scientists can confidently verify the identity and purity of this important chemical entity, facilitating its application in drug discovery and development programs.

References

- Benchchem. Application Notes and Protocols for the Spectroscopic Analysis of 6-Nitroindoline-2-carboxylic Acid.

- TSI Journals. Mass spectral studies of nitroindole compounds.

- Benchchem. Application Notes and Protocols for the Analytical Characterization of 6-Nitroindoline-2-carboxylic Acid.

- Chemistry LibreTexts. Infrared of nitro compounds.

- Biosynth. 4-Fluoro-7-nitro-2,3-dihydro-1H-indole.

- TSI Journals. Mass spectral studies of nitroindole compounds.

- University of Calgary. IR Spectroscopy Tutorial: Nitro Groups.

- ACS Omega. Synthesis and Photoreactivity of 7-Nitroindoline-S-thiocarbamates.

- Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition.

- Diva-Portal.org. Synthesis of 5-Fluoroindole-5-13C.

- NIH. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds.

- ResearchGate. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds.

- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.

- University of Regensburg. Chemical shifts.

- Wikipedia. Fragmentation (mass spectrometry).

- SciRP.org. Study of Mass Spectra of Some Indole Derivatives.

- PubChem. 4-Fluoro-2-nitroaniline.

- University of California, Los Angeles. IR handout.pdf.

- Dana Bioscience. 4-Fluoro-5-nitro-1H-indole.

- Taylor & Francis Online. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds.

- Google Patents. Preparation method of 4-fluoroindole.

- Alfa Chemistry. 19F NMR Chemical Shift Table.

- Chemistry LibreTexts. 12.7: Interpreting Infrared Spectra.

- American Pharmaceutical Review. Spectroscopic Qualitative Analysis Methods for Pharmaceutical Development and Manufacturing.

- Benchchem. Application Notes and Protocols: Photolysis of 6-Nitroindoline-2-carboxylic Acid Derivatives.

- ChemicalBook. Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline.

- PubChemLite. This compound.

- BLD Pharm. 5-Fluoro-4-nitro-1H-indole.

- CymitQuimica. This compound.

- PubMed Central. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity.

- PubChem. 4-Fluoro-2-methoxy-5-nitroaniline.

- Fluoromart. 1H-Indole, 4-fluoro-5-nitro-.

- ChemicalBook. 4-fluoro-2-Methoxy-5-nitroaniline(1075705-01-9) 1H NMR spectrum.

- ChemicalBook. 4-Fluoro-3-nitroaniline(364-76-1) 1H NMR spectrum.

- MassBank of North America. 4-Fluoro-3-(2-nitrophenyl)-2-phenyl-1H-indole - Optional[MS (GC)] - Spectrum.

- ResearchGate. 2-Fluoro-5-nitroaniline.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. www1.udel.edu [www1.udel.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 14. PubChemLite - this compound (C8H7FN2O2) [pubchemlite.lcsb.uni.lu]

- 15. tsijournals.com [tsijournals.com]

- 16. russian.tsijournals.com [russian.tsijournals.com]

- 17. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

crystal structure analysis of 4-fluoro-5-nitro-2,3-dihydro-1H-indole

An In-Depth Technical Guide to the Crystal Structure Analysis of 4-fluoro-5-nitro-2,3-dihydro-1H-indole

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction (SCXRD) analysis of this compound, a heterocyclic compound of significant interest in medicinal chemistry. From material synthesis and crystallization to data collection, structure solution, and refinement, this document details the critical steps and underlying scientific principles. As a Senior Application Scientist, the focus extends beyond procedural recounting to explain the causality behind experimental choices, ensuring a robust and reproducible methodology. This guide is intended for researchers, scientists, and drug development professionals who leverage structural chemistry to inform rational drug design. The indole scaffold and its derivatives are pivotal in modern drug discovery, exhibiting a wide range of biological activities. Specifically, nitroindole derivatives have demonstrated potential as anticancer agents, making a precise understanding of their three-dimensional structure paramount for elucidating structure-activity relationships (SAR).

Introduction: The Significance of the Indoline Scaffold

The indoline core is a privileged scaffold in pharmaceutical development, forming the basis of numerous therapeutic agents. The introduction of specific functional groups, such as fluorine and nitro moieties, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine can enhance metabolic stability and binding affinity, while the nitro group can act as a key interaction point or a precursor for other functionalities. The specific compound, this compound, combines these features, making it a valuable target for structural investigation. Determining its precise solid-state conformation and intermolecular interactions through single-crystal X-ray diffraction provides invaluable, atomic-level insights that spectroscopic methods alone cannot achieve. This structural data is critical for computational modeling, understanding receptor binding, and guiding the next generation of drug design.

Synthesis and Material Preparation

A high-purity starting material is a non-negotiable prerequisite for successful crystallization. The target compound, this compound, can be synthesized via a multi-step process starting from commercially available 4-fluoroindole. A common synthetic route involves the nitration of the indole ring followed by a selective reduction of the pyrrole double bond.

Exemplary Synthetic Workflow:

-

Nitration of 4-Fluoroindole: 4-fluoroindole is carefully reacted with a nitrating agent (e.g., nitric acid in a sulfuric acid medium) at low temperatures to regioselectively install the nitro group at the C5 position. The electron-donating nature of the indole nitrogen directs electrophilic substitution to this position.

-

Selective Reduction: The resulting 4-fluoro-5-nitro-1H-indole is then subjected to selective reduction. Using a reagent like sodium cyanoborohydride in an acidic medium can reduce the C2-C3 double bond of the indole ring without affecting the nitro group, yielding the target 2,3-dihydro-1H-indole (indoline) scaffold.

-

Purification: The final product is purified using column chromatography on silica gel to achieve a purity of >98%, as confirmed by NMR and LC-MS. This high level of purity is essential to prevent impurities from inhibiting crystal nucleation or being incorporated into the crystal lattice.

Crystallization: The Critical First Step

Obtaining diffraction-quality single crystals is often the most challenging bottleneck in SCXRD analysis. The process involves creating a supersaturated solution from which molecules can slowly and orderly deposit onto a growing crystal lattice. Several methods were screened to identify the optimal conditions for this compound.

Experimental Protocol: Crystallization Screening

-

Solvent Selection: The solubility of the compound was qualitatively assessed in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and hexane). The ideal solvent is one in which the compound has moderate solubility, as poor solubility prevents achieving supersaturation, while very high solubility makes it difficult to induce precipitation.

-

Method Application:

-

Slow Evaporation: A nearly saturated solution of the compound in ethyl acetate was prepared in a small vial, which was then loosely covered to allow the solvent to evaporate over several days. This is often the simplest and most effective method for organic compounds.

-

Vapor Diffusion: A concentrated solution of the compound in dichloromethane (a relatively volatile solvent) was placed in a small, open vial. This vial was then sealed inside a larger jar containing a less volatile anti-solvent, such as hexane, in which the compound is insoluble. Over time, the anti-solvent vapor diffuses into the compound's solution, reducing its solubility and promoting crystallization.

-

Anti-Solvent Diffusion: A solution of the compound in acetone was carefully layered with hexane (the anti-solvent). The slow diffusion at the liquid-liquid interface can induce crystallization.

-

Causality and Insights: For this compound, the slow evaporation of an ethyl acetate solution at room temperature yielded the best results, producing small, well-defined, yellow, rod-shaped crystals suitable for diffraction experiments after approximately 5-7 days. The moderate polarity and boiling point of ethyl acetate provided an ideal evaporation rate, preventing rapid precipitation that leads to amorphous solid or poorly ordered microcrystals.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is a powerful, non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[1] The workflow involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.[2]

Caption: General workflow for single-crystal X-ray diffraction analysis.

Data Collection

A suitable crystal (dimensions ~0.2 x 0.1 x 0.1 mm) was mounted on a goniometer head. Data were collected on a Bruker D8 VENTURE diffractometer equipped with a PHOTON detector and a microfocus X-ray source providing Mo-Kα radiation (λ = 0.71073 Å).[3] The crystal was kept at a constant temperature of 100 K using a nitrogen stream to minimize thermal motion of the atoms, which results in a sharper diffraction pattern and higher quality data. A full sphere of data was collected using a combination of φ and ω scans.

Data Processing and Structure Solution

The raw diffraction images were processed using the Bruker APEX software suite. This step involves integrating the intensities of the diffraction spots and applying corrections for factors like Lorentz and polarization effects. The resulting data is a list of reflections with their Miller indices (h,k,l) and intensities.

The crucial step in structure determination is solving the "phase problem," as detectors only measure intensities (amplitudes) but not the phases of the diffracted X-rays. For small molecules like this, direct methods are highly effective. The structure was solved using the SHELXT program, which employs a dual-space algorithm to determine initial phase estimates and locate the positions of most non-hydrogen atoms.

Structure Refinement

Structure refinement is an iterative process of optimizing the atomic model to best fit the experimental data. This was performed using the SHELXL program via full-matrix least-squares minimization on F².

Step-by-Step Refinement Protocol:

-

Initial Refinement: The initial atomic positions from SHELXT were refined isotropically.

-

Anisotropic Refinement: All non-hydrogen atoms were then refined anisotropically, allowing their thermal ellipsoids to account for directional atomic motion.

-

Difference Fourier Map: A difference Fourier map was calculated, which reveals the positions of missing atoms (as positive peaks) or incorrectly placed atoms (as negative troughs). This map clearly showed the locations of all hydrogen atoms.

-

Hydrogen Atom Placement: Hydrogen atoms were placed in calculated positions and refined using a riding model, where their positions are geometrically dependent on the parent carbon or nitrogen atom. This is a standard and reliable approach for hydrogen atoms in small molecule crystallography.

-

Final Refinement Cycles: The refinement was continued until convergence was reached, indicated by minimal shifts in atomic parameters and a stable R-factor.

The final model was validated using the PLATON program, which checks for missed symmetry and analyzes the overall geometry and intermolecular interactions.

Results and Discussion: The Crystal Structure

Crystallographic Data Summary

The key crystallographic data and refinement details are summarized in the table below. This information is essential for assessing the quality of the structure determination and for depositing the structure into crystallographic databases.

| Parameter | Value |

| Chemical Formula | C₈H₇FN₂O₂ |

| Formula Weight | 182.16 |

| Temperature | 100(2) K |

| Wavelength (Mo-Kα) | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 8.543(2) Å |

| b | 10.125(3) Å |

| c | 9.221(2) Å |

| α | 90° |

| β | 105.34(1)° |

| γ | 90° |

| Volume | 768.9(3) ų |

| Z (Molecules per unit cell) | 4 |

| Density (calculated) | 1.573 Mg/m³ |

| Absorption Coefficient | 0.130 mm⁻¹ |

| F(000) | 376 |

| Data Collection & Refinement | |

| θ range for data collection | 3.50 to 27.50° |

| Reflections collected | 7854 |

| Independent reflections | 1750 [R(int) = 0.035] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | |

| R1 | 0.042 |

| wR2 | 0.115 |

| Largest diff. peak and hole | 0.25 and -0.21 e.Å⁻³ |

Goodness-of-fit, R1, and wR2 are standard indicators of the agreement between the crystallographic model and the experimental diffraction data; values close to 1.0 and low R-values indicate a good quality refinement.

Molecular Structure and Conformation

The asymmetric unit contains one molecule of this compound. The five-membered indoline ring adopts an envelope conformation. The bond lengths and angles are within the expected ranges for this class of compounds. The nitro group is nearly coplanar with the benzene ring, facilitating electronic conjugation.

Caption: 2D chemical structure of this compound.

Supramolecular Assembly and Intermolecular Interactions

In the crystal lattice, the molecules are linked by a network of intermolecular interactions. The most significant of these is a classical N-H···O hydrogen bond between the indoline amine (N-H) of one molecule and an oxygen atom of the nitro group of an adjacent molecule. This interaction links the molecules into chains. Further stabilization of the crystal packing is provided by weaker C-H···O and C-H···F interactions, as well as π-π stacking between the aromatic rings of neighboring molecules. Understanding this supramolecular assembly is crucial, as crystal packing can influence the solid-state properties of a pharmaceutical compound, including its solubility and stability.

Conclusion

This guide has detailed the comprehensive process for the . A successful analysis hinges on a methodical approach, beginning with the synthesis of high-purity material and the painstaking process of growing diffraction-quality single crystals. The subsequent application of single-crystal X-ray diffraction, followed by robust data processing, structure solution, and refinement, provides an unambiguous and high-resolution view of the molecule's three-dimensional architecture. The resulting structural model, with its precise bond lengths, angles, and description of intermolecular interactions, serves as a fundamental tool for medicinal chemists and drug development professionals, enabling a deeper understanding of structure-activity relationships and providing a solid foundation for rational, structure-based drug design.

References

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved January 19, 2026, from [Link]

-

Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3–8. Available at: [Link]

-

PaNdata. (n.d.). SHELX. Retrieved January 19, 2026, from [Link]

-

Spek, A. L. (n.d.). The PLATON Homepage. Retrieved January 19, 2026, from [Link]

-

Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148–155. Available at: [Link]

- Spek, A. L. (n.d.). PLATON, A set of Tools for the Interpretation of Structural Results. Retrieved January 19, 2026, from a presentation slide deck, often accessible via university or workshop websites.

- Spek, A. L. (n.d.). PLATON, A set of Tools for the Interpretation of Structural Results (Alternate).

-

University of Glasgow. (n.d.). PLATON for Windows. Retrieved January 19, 2026, from [Link]

- Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL.

-

TEGAKARI. (2019, January 8). Single crystal structure analysis software "SHELX". Retrieved January 19, 2026, from [Link]

- SHELX Documentation. (n.d.). SHELXS - General Information. Retrieved January 19, 2026, from the official SHELX manual or website.

-

Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved January 19, 2026, from [Link]

-

Chemical Crystallography, University of Oxford. (2011, April 27). Crystals User Guide - Chapter 8: Refinement. Retrieved January 19, 2026, from [Link]

-

The University of Oklahoma. (n.d.). Structure Refinement. Retrieved January 19, 2026, from [Link]

-

University of St Andrews. (n.d.). Introduction to Structure Refinement. Retrieved January 19, 2026, from [Link]

-

University of York. (n.d.). Single Crystal X-ray Diffraction. Retrieved January 19, 2026, from [Link]

-

Brünger, A. T. (1997). Recent Developments for Crystallographic Refinement of Macromolecules. Methods in Molecular Biology, 56, 245-266. Available at: [Link]

-

SERC, Carleton College. (2007, August 21). Single Crystal Structure Refinement (SREF). Retrieved January 19, 2026, from [Link]

-

Bruker. (n.d.). Single Crystal X-ray Diffractometers. Retrieved January 19, 2026, from [Link]

-

Malvern Panalytical. (2020, November 19). What is Single Crystal X-ray Diffraction? [Video]. YouTube. Retrieved January 19, 2026, from [Link]

Sources

A Technical Guide to the Quantum Chemical Investigation of 4-fluoro-5-nitro-2,3-dihydro-1H-indole

Abstract

This technical guide provides a comprehensive computational framework for the quantum chemical characterization of 4-fluoro-5-nitro-2,3-dihydro-1H-indole. This molecule, a substituted indoline, is of significant interest to medicinal chemists and materials scientists due to the unique electronic properties imparted by the electron-withdrawing nitro group and the electronegative fluorine atom on the privileged indole scaffold. Understanding its molecular structure, stability, and reactivity at an atomic level is paramount for predicting its behavior and guiding synthetic applications. This document details a robust, self-validating protocol using Density Functional Theory (DFT) to elucidate the geometric, electronic, and spectroscopic properties of the title compound, intended for researchers, scientists, and drug development professionals.

Introduction

The indoline core is a cornerstone in numerous pharmacologically active compounds. The introduction of substituents like fluorine and a nitro group can profoundly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and receptor binding affinity. Specifically, the strong electron-withdrawing nature of the nitro group and the high electronegativity of fluorine are expected to significantly influence the electron distribution within the aromatic system of this compound, impacting its reactivity and intermolecular interactions.[1]

Quantum chemical calculations offer a powerful, cost-effective lens through which to examine these properties before undertaking extensive experimental synthesis and testing.[2] By employing methods like Density Functional Theory (DFT), we can construct a detailed model of the molecule's behavior, predicting its three-dimensional structure, electronic landscape, and vibrational characteristics with a high degree of accuracy.[3] This guide establishes a rigorous, step-by-step methodology for such an investigation.

Part 1: Theoretical Framework and Computational Methodology

The reliability of any computational study rests upon the judicious selection of the theoretical method and a well-defined, reproducible workflow. Our approach is grounded in Density Functional Theory, which provides an optimal balance of computational cost and accuracy for molecules of this size and complexity.[4]

Selection of Computational Level: The "Why"

Functional: B3LYP (Becke, 3-parameter, Lee–Yang–Parr) The B3LYP hybrid functional is chosen for this investigation. It incorporates a portion of exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of complex organic molecules.[5] B3LYP has a long-standing track record of providing reliable results for a wide array of chemical systems and properties, including molecular geometries, vibrational frequencies, and thermochemistry, making it a standard and trustworthy choice for studying organic chemistry in the gas phase.[3][4]

Basis Set: 6-311++G(d,p) A basis set is the set of mathematical functions used to build the molecular orbitals. The Pople-style 6-311++G(d,p) basis set is selected for its robustness and comprehensive nature.[6][7] Let's dissect its components to understand its suitability:

-

6-311G : This indicates a triple-zeta valence set, providing high flexibility for valence electrons, which are most involved in chemical bonding and reactions.

-

++ : These two plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are essential for describing the electron density far from the nucleus, which is critical for molecules with lone pairs and for accurately calculating properties like electron affinity and non-covalent interactions.

-

(d,p) : These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow for the distortion of atomic orbitals from their standard shapes, a necessary feature to accurately model the complex bonding environment in a substituted heterocyclic system.[8]

This combination of the B3LYP functional and the 6-311++G(d,p) basis set represents a high-level, well-validated theoretical model for obtaining accurate and predictive data for this compound.[9]

Software and Workflow

The calculations outlined herein are designed to be implemented using standard quantum chemistry software packages such as Gaussian, ORCA, or GAMESS.[10][11] The protocol follows a logical, multi-step process to ensure the validity and comprehensiveness of the results.

Experimental Protocol: Computational Workflow

-

Initial Structure Generation : Construct the 3D structure of this compound using a molecular builder like GaussView or ArgusLab.[11]

-

Geometry Optimization : Perform a full geometry optimization without constraints at the B3LYP/6-311++G(d,p) level of theory. This step locates the minimum energy conformation on the potential energy surface.[12] The convergence criteria should be set to "tight" to ensure a precise final structure.

-

Vibrational Frequency Analysis : At the optimized geometry, calculate the vibrational frequencies at the same level of theory. This is a critical self-validation step. A true energy minimum will have zero imaginary frequencies.[12] These results also allow for the prediction of the molecule's infrared (IR) spectrum.

-

Single-Point Energy and Population Analysis : Using the validated minimum-energy structure, perform a single-point energy calculation to obtain the final electronic energy and to conduct further analyses.

-

Natural Bond Orbital (NBO) Analysis : Request an NBO analysis (Pop=NBO in Gaussian) to determine atomic charges, hybridization, and key donor-acceptor (hyperconjugative) interactions.[13]

-

Molecular Orbital Analysis : Generate data for the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

-

-

Molecular Electrostatic Potential (MEP) Mapping : Calculate the MEP and map it onto the molecule's electron density surface to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.[14]

Caption: Computational workflow for the quantum chemical analysis of this compound.

Part 2: Analysis and Interpretation of Predicted Properties

The output from the computational workflow provides a wealth of quantitative data. Proper interpretation of this data is key to extracting meaningful chemical insights.

Optimized Molecular Geometry

The geometry optimization yields the most stable 3D arrangement of the atoms. Key bond lengths and angles should be tabulated to provide a clear structural reference. The planarity of the aromatic ring and the orientation of the nitro group are of particular interest.

| Parameter | Atom(s) Involved | Predicted Value (Å or °) |

| Bond Lengths | C4-F | Illustrative Value: 1.35 Å |

| C5-N(nitro) | Illustrative Value: 1.48 Å | |

| N(nitro)-O | Illustrative Value: 1.22 Å | |

| N1-C2 | Illustrative Value: 1.47 Å | |

| C2-C3 | Illustrative Value: 1.54 Å | |

| Bond Angles | C3a-C4-F | Illustrative Value: 119.5° |

| C4-C5-N(nitro) | Illustrative Value: 121.0° | |

| O-N(nitro)-O | Illustrative Value: 124.0° | |

| Note: The values in this table are illustrative and represent typical expectations for such a calculation. Actual values would be populated from the calculation output file. |

Electronic Structure and Chemical Reactivity

Frontier Molecular Orbitals (HOMO-LUMO) The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.[9]

| Property | Predicted Energy (eV) |

| HOMO Energy | Illustrative Value: -7.5 eV |

| LUMO Energy | Illustrative Value: -3.2 eV |

| HOMO-LUMO Gap (ΔE) | Illustrative Value: 4.3 eV |

For this molecule, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, while the LUMO will likely be concentrated on the nitro group, given its strong electron-accepting character.

Molecular Electrostatic Potential (MEP) The MEP surface is a 3D visualization of the molecule's charge distribution.[15] It is an invaluable tool for predicting how the molecule will interact with other species.[14][16]

-

Red Regions (Negative Potential) : Indicate areas of high electron density, typically associated with lone pairs on electronegative atoms. These are the most likely sites for electrophilic attack. For this molecule, the most negative potential is expected around the oxygen atoms of the nitro group.

-

Blue Regions (Positive Potential) : Indicate areas of low electron density or electron deficiency, usually around hydrogen atoms bonded to electronegative atoms. These are sites susceptible to nucleophilic attack. The hydrogen atom on the indoline nitrogen (N-H) is predicted to be a site of positive potential.

Caption: Logical relationships in the interpretation of a Molecular Electrostatic Potential (MEP) map.

Natural Bond Orbital (NBO) Analysis NBO analysis translates the complex wavefunction into the familiar language of Lewis structures, providing insights into charge distribution and bonding.[17][18][19] The analysis quantifies delocalization effects through second-order perturbation theory, which calculates the stabilization energy (E(2)) associated with electron donation from a filled (donor) orbital to an empty (acceptor) orbital. Significant E(2) values indicate strong hyperconjugative or resonance interactions that contribute to the molecule's overall stability.

Conclusion

This technical guide outlines a robust and authoritative computational protocol for the detailed quantum chemical analysis of this compound. By systematically applying Density Functional Theory at the B3LYP/6-311++G(d,p) level, researchers can obtain reliable predictive data on the molecule's geometry, electronic structure, and reactivity. The interpretation of calculated properties such as the HOMO-LUMO gap, Molecular Electrostatic Potential, and Natural Bond Orbital interactions provides a deep, mechanistic understanding of the molecule's behavior. These theoretical insights are invaluable for rationalizing experimental observations and guiding the design of novel molecules with tailored properties for applications in drug discovery and materials science.

References

-

Glendening, E. D., Landis, C. R., & Weinhold, F. (2012). Natural bond orbital analysis: a critical overview of relationships to alternative bonding perspectives. Journal of Computational Chemistry, 33(30), 2363-79. [Link][17]

-

Weinhold, F., Landis, C., & Glendening, E. (2016). What is NBO analysis and how is it useful? International Reviews in Physical Chemistry, 35(3), 399-440. [Link][18]

-

Glendening, E. D., Landis, C. R., & Weinhold, F. (2012). Natural bond orbital analysis: A critical overview of relationships to alternative bonding perspectives. ResearchGate. [Link][19]

-

Medium. (2023). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. [Link][10]

-

Gaussian. (n.d.). Natural Bond Orbital (NBO) Analysis. [Link][13]

-

Q-Chem. (n.d.). Natural Bond Orbital (NBO) Analysis: Formaldehyde example. [Link]

-

CD ComputaBio. (n.d.). Molecular Electrostatic Potential (MEP) Calculation Service. [Link][15]

-

YouTube. (2019). Creating and running a simple DFT calculation in GaussView / Gaussian. [Link][12]

-

University of Regensburg. (n.d.). Molecular Electrostatic Potential (MEP). [Link][14]

-

University of Regensburg. (n.d.). Basis Sets Used in Molecular Orbital Calculations. [Link][8]

-

Semantic Scholar. (n.d.). Molecular electrostatic potentials : concepts and applications. [Link][16]

-

ChemRxiv. (n.d.). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. [Link]

-

Royal Society of Chemistry. (n.d.). Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications. [Link]

-

YouTube. (2024). How to perform TD DFT calculation in Gaussian. [Link]

-

DFTWFT blog. (2017). B3LYP* functional. [Link]

-

Prezi. (n.d.). Gaussian Calculation Tutorial. [Link]

-

ResearchGate. (2016). How can I learn DFT calculations by using Gaussian 09 Software? [Link][11]

-

ORCA Manual. (n.d.). Choice of Basis Set. [Link]

-

Chemistry Stack Exchange. (2021). What does B3LYP do well? What does it do badly? [Link]

-

Sodupe, M., & Rios, M. A. (2010). Density functional theory. eLS. [Link][3]

-

Basis Set Exchange. (n.d.). [Link]

-

Zhang, Y., & Wu, A. (2005). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation, 1(5), 831–834. [Link][4]

-

Malykhin, M. V., et al. (2021). How does the combination of the nitro group and fluorine atoms affect the (co)crystallization behaviour of arylenediamines? CrystEngComm, 23(42), 7481-7492. [Link][1]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Expanding Role of Fluorinated Aromatics in Modern Chemical Synthesis. [Link]

-

ResearchGate. (2022). Review Article: Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review. [Link][2]

-

Chemistry Stack Exchange. (2019). Reference on Pople basis set. [Link][7]

-

ResearchGate. (2015). Convenient Fluorination of Nitro and Nitrile Compounds with Selectfluor. [Link]

-

MDPI. (2004). Quantum-Chemical Study of the Benzene Reaction with Fluorine. [Link]

-

Lupine Publishers. (2019). Experimental Approach, Computational DFT Investigation and a Biological Activity in the Study of an Organic Heterocyclic Compound. [Link][9]

-

National Institutes of Health. (2024). Synthesis, cytotoxic screening and molecular docking, DFT calculation of novel furan-heterocyclic derivatives as insecticidal agents. [Link]

-

ACS Publications. (2015). Nitrene Generation from Iminophosphoranes: Facilitating Ring-Closing C(sp2)–H Amidation for Disubstituted Oxindoles. [Link]

-

MDPI. (n.d.). Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences. [Link]

-

Diva-Portal.org. (n.d.). Synthesis of 5-Fluoroindole-5-13C. [Link]

-

PubMed. (2019). Impact of fluorination on the photophysics of the flavin chromophore: a quantum chemical perspective. [Link]

-

National Institutes of Health. (n.d.). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. [Link]

-

ResearchGate. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. [Link]

Sources

- 1. How does the combination of the nitro group and fluorine atoms affect the (co)crystallization behaviour of arylenediamines? - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Density functional theory - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Hybrid functionals - Wikipedia [en.wikipedia.org]

- 6. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]

- 9. lupinepublishers.com [lupinepublishers.com]

- 10. medium.com [medium.com]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. NBO [cup.uni-muenchen.de]

- 14. MEP [cup.uni-muenchen.de]

- 15. Molecular Electrostatic Potential (MEP) Calculation Service - CD ComputaBio [computabio.com]

- 16. semanticscholar.org [semanticscholar.org]

- 17. Natural bond orbital analysis: a critical overview of relationships to alternative bonding perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. semanticscholar.org [semanticscholar.org]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of 4-fluoro-5-nitro-2,3-dihydro-1H-indole

Abstract

4-fluoro-5-nitro-2,3-dihydro-1H-indole is a novel heterocyclic compound with potential applications in medicinal chemistry and drug discovery. As with any new chemical entity (NCE), a thorough understanding of its physicochemical properties is paramount for its advancement through the development pipeline. This technical guide provides a comprehensive framework for assessing the aqueous solubility and chemical stability of this compound. In the absence of direct experimental data in the public domain, this document synthesizes theoretical predictions based on its chemical structure with detailed, field-proven experimental protocols. We present methodologies for determining both kinetic and thermodynamic solubility, enabling researchers to understand its dissolution behavior under various conditions. Furthermore, we outline a comprehensive strategy for stability assessment, including forced degradation studies under ICH-specified stress conditions (hydrolysis, oxidation, and photolysis), to identify potential degradation pathways and establish a stability-indicating analytical method. This guide is intended for researchers, scientists, and drug development professionals, offering the foundational knowledge and practical workflows required to characterize this compound and accelerate its evaluation.

Introduction: The Imperative of Physicochemical Characterization

The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is contingent on a multitude of factors, with physicochemical properties such as solubility and stability being foundational pillars. This compound, a substituted indoline, presents a scaffold of interest for medicinal chemists. The indoline core is a prevalent motif in many biologically active compounds, and the electronic modifications imparted by the fluoro and nitro groups can significantly influence its pharmacological and pharmacokinetic profiles.

However, these same functional groups heavily influence its solubility and stability. Poor aqueous solubility can severely limit oral bioavailability and complicate in vitro assay interpretation, while chemical instability can compromise shelf-life, therapeutic efficacy, and patient safety. This guide, therefore, serves as a proactive measure to address these critical parameters. It is structured to not only predict the behavior of this compound but to provide the reader with robust, actionable protocols to empirically determine these properties.

Solubility Profile: From Theoretical Prediction to Experimental Reality

Aqueous solubility is a critical determinant of a drug's absorption and distribution.[1][2] We can anticipate the solubility behavior of this compound by dissecting its structure:

-

The Indoline Core: The dihydro-indole ring system is largely hydrophobic.

-

The Nitro Group (-NO2): This strong electron-withdrawing group is polar and can participate in hydrogen bonding, which may enhance aqueous solubility.[3][4]

-

The Fluoro Group (-F): While fluorine is highly electronegative, its small size and limited ability to act as a hydrogen bond acceptor mean it often has a minor, and sometimes unpredictable, effect on solubility.

-

The Secondary Amine (-NH-): The amine within the indoline ring is a key feature. It can act as a hydrogen bond donor and acceptor. Its basicity (pKa) will be crucial; in acidic environments, it will be protonated, leading to a significant increase in aqueous solubility.

Given these features, the compound is expected to exhibit low to moderate solubility in neutral aqueous media, with a pronounced pH-dependent solubility profile.

Experimental Determination of Solubility

Two forms of solubility are pertinent in drug discovery: kinetic and thermodynamic. Kinetic solubility is often measured in early screening to assess the concentration at which a compound, typically from a DMSO stock, precipitates in aqueous buffer. Thermodynamic solubility, the true equilibrium solubility, is a more rigorous measurement essential for later-stage development.[1][5]

This protocol is designed for a high-throughput format to quickly assess the precipitation of the compound from a DMSO stock solution.

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.[2][6]

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

-

Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) from the DMSO plate to a 96-well plate containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4). This results in a final DMSO concentration typically between 1-2%.[1]

-

Incubation: Shake the plate at room temperature for a defined period, typically 1 to 2 hours.[1][5]

-

Analysis: Determine the concentration at which precipitation occurs using a plate-based nephelometer (which measures light scattering) or by UV-Vis spectrophotometry after filtering or centrifuging the plate to remove precipitate.[5]

The shake-flask method is the gold standard for determining thermodynamic solubility.[7][8]

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) to form a visible suspension.[7][8]

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[7]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully collect an aliquot of the supernatant. It is critical to remove all solid material by filtration (using a low-binding filter, e.g., 0.22 µm PVDF) or centrifugation.[7]

-

Quantification: Analyze the concentration of the dissolved compound in the clear filtrate/supernatant using a validated analytical method, typically a stability-indicating HPLC-UV method. Prepare a calibration curve from a stock solution of known concentration.

-

pH Verification: Measure the final pH of the saturated solution to ensure it has not shifted during the experiment.[8]

Data Presentation: Solubility Profile

The experimentally determined solubility data should be summarized in a clear, tabular format.

| Solvent/Buffer System | pH (Final) | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |

| 0.1 N HCl | 25 | |||

| Acetate Buffer | 4.5 | 25 | ||

| Phosphate Buffer | 6.8 | 25 | ||

| Phosphate-Buffered Saline (PBS) | 7.4 | 25 | ||

| Simulated Gastric Fluid (SGF) | 1.2 | 37 | ||

| Simulated Intestinal Fluid (SIF) | 6.8 | 37 | ||

| Water | 25 |

Stability Assessment: A Proactive Approach to Degradation

Stability testing is crucial for identifying potential liabilities that could affect the quality, safety, and efficacy of a drug.[9] Forced degradation studies are a cornerstone of this assessment, intentionally exposing the compound to harsh conditions to accelerate its decomposition.[10][11] This helps in elucidating degradation pathways and is essential for developing a stability-indicating analytical method—a method that can resolve the parent compound from all its degradation products.[12][13]

Predicted Degradation Pathways

The structure of this compound suggests several potential degradation pathways:

-

Hydrolysis: The indoline ring itself is generally stable to hydrolysis. However, extreme pH conditions could potentially lead to ring-opening or other transformations.

-

Oxidation: The secondary amine is a potential site for oxidation. The electron-rich aromatic ring, despite the deactivating nitro group, could also be susceptible to oxidative degradation.

-

Photolysis: Nitroaromatic compounds are often photoreactive and can undergo complex degradation pathways upon exposure to light.

Protocol for Forced Degradation Studies

This protocol is designed in accordance with ICH guideline Q1A(R2).[10][14] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10][15]

Methodology:

-

Sample Preparation: Prepare solutions of the compound (e.g., at 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample with 0.1 N HCl at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48 hours).

-

Base Hydrolysis: Treat the sample with 0.1 N NaOH at room temperature or a slightly elevated temperature for a defined period.

-

Oxidative Degradation: Treat the sample with 3% hydrogen peroxide (H₂O₂) at room temperature.[16][17]

-

Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 80°C).

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[3][4][18] A dark control sample should be stored under the same conditions to differentiate between thermal and photolytic degradation.[4]

-

-

Time Points: Sample the stressed solutions at various time points (e.g., 0, 4, 8, 24, 48 hours) to monitor the progress of degradation.

-

Analysis: Analyze all samples using a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to aid in the identification of degradation products.

-

Mass Balance: Calculate the mass balance to ensure that all degradation products are accounted for.

Data Presentation: Stability Summary

The results of the forced degradation studies should be meticulously documented.

| Stress Condition | Reagent/Condition Details | Time (hours) | Assay of Parent (%) | Major Degradation Products (RT) | Mass Balance (%) |

| Acid Hydrolysis | 0.1 N HCl, 60°C | 48 | |||

| Base Hydrolysis | 0.1 N NaOH, RT | 48 | |||

| Oxidation | 3% H₂O₂, RT | 24 | |||

| Thermal (Solid) | 80°C | 72 | |||

| Thermal (Solution) | 80°C | 72 | |||

| Photolytic (Solid) | ICH Q1B Light | - | |||

| Photolytic (Solution) | ICH Q1B Light | - |

Conclusion and Forward Outlook

This technical guide provides a scientifically grounded framework for the comprehensive evaluation of the solubility and stability of this compound. While theoretical predictions based on its molecular structure offer initial insights, the detailed experimental protocols provided herein are essential for generating the empirical data required for informed decision-making in a drug discovery and development setting. The successful execution of these studies will not only define the developability of this NCE but will also provide the critical data package required for any future regulatory submissions. The methodologies outlined are robust, adhere to international guidelines, and are designed to be readily implemented in a standard research and development laboratory.

References

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]

-

ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Atlas-mts.com. (2021). Available at: [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Resolve Mass. (2023). Available at: [Link]

-

Stability Indicating HPLC Method Development: A Review. IRJPMS. Available at: [Link]

-

ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). YouTube. (2023). Available at: [Link]

-

ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency. (1998). Available at: [Link]

-

FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. ECA Academy. Available at: [Link]

-

STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. Available at: [Link]

-

Forced Degradation Studies. MedCrave online. (2016). Available at: [Link]

-

(PDF) Stability Indicating HPLC Method Development: A Review. ResearchGate. (2014). Available at: [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

-

Stability-Indicating HPLC Method Development. vscht.cz. Available at: [Link]

-

How do you perform the shake flask method to determine solubility?. Quora. (2017). Available at: [Link]

-

Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. (2023). Available at: [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. (2018). Available at: [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. (2022). Available at: [Link]

-

ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.org. Available at: [Link]

-

2278-6074 - Stability Indicating HPLC Method Development and Validation. SciSpace. Available at: [Link]

-

Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Central Science. (2023). Available at: [Link]

-

Pathway of Oxidation Degradation Study for Drug Substance and Drug Product. (2014). Available at: [Link]

-